molecular formula C9H17NO B6601742 rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1083041-72-8

rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B6601742
CAS No.: 1083041-72-8
M. Wt: 155.24 g/mol
InChI Key: WKJKNBGLAJNORB-KHONBHQKSA-N
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Description

rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure and significant biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have been extensively studied for their pharmacological properties .

Chemical Reactions Analysis

rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including changes in neurotransmitter levels and receptor activation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-6-8-4-3-7(10(8)2)5-9(6)11/h6-9,11H,3-5H2,1-2H3/t6-,7?,8?,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJKNBGLAJNORB-KHONBHQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(N2C)CC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC2CCC1N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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